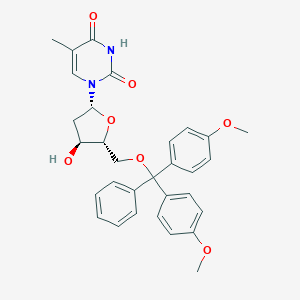
5'-O-(4,4'-二甲氧基三苯甲基)胸腺嘧啶
概述
描述
Synthesis Analysis
The synthesis of 5'-O-(4,4'-Dimethoxytrityl)thymidine involves several chemical reactions designed to introduce protective groups that safeguard sensitive sites on the thymidine molecule during oligonucleotide synthesis. Studies have detailed methods to improve the synthesis of related compounds, such as 3′-DEOXY-3′-[18F]fluorothymidine ([18F]FLT), by understanding the behavior of similar precursors under synthesis conditions, leading to improved radiochemical yields through modification of synthesis processes (Cleij et al., 2001).
Molecular Structure Analysis
The molecular structure of 5'-O-(4,4'-Dimethoxytrityl)thymidine is characterized by the presence of dimethoxytrityl (DMT) groups that are attached to the 5' position of thymidine. These groups play a significant role in protecting the molecule during synthetic procedures, allowing for selective reactions to occur at desired sites. Structural studies of similar compounds have shown the importance of these protective groups in stabilizing the molecule and facilitating its incorporation into DNA sequences (Abdel-Rahman et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving 5'-O-(4,4'-Dimethoxytrityl)thymidine are central to the synthesis of oligonucleotides. The protective DMT group is removed under specific conditions to allow for the coupling of nucleotides in the formation of DNA sequences. The chemical properties of this compound, including its reactivity and stability, are crucial for the efficiency of oligonucleotide synthesis processes. Research into variously oxidized diastereomeric derivatives of similar compounds has provided insights into their chemical reactions, structural stability, and the effects of different functional groups on their properties (Gács-baitz et al., 2009).
Physical Properties Analysis
The physical properties of 5'-O-(4,4'-Dimethoxytrityl)thymidine, such as solubility, melting point, and stability, are important for its handling and use in synthetic chemistry. These properties determine the conditions under which the compound can be stored, handled, and used in reactions without degradation or loss of efficacy. Studies focused on the synthesis and properties of oligonucleotides containing modifications have shed light on the physical characteristics of these compounds and their implications for synthesis and application (Ueno et al., 1998).
Chemical Properties Analysis
The chemical properties of 5'-O-(4,4'-Dimethoxytrityl)thymidine, including its reactivity towards different reagents and conditions, play a crucial role in its function as a protective group in nucleotide synthesis. Understanding these properties allows chemists to design and optimize synthesis protocols for DNA sequences, ensuring high fidelity and efficiency. The exploration of chemical reactions, such as the specific phosphorylation by herpesvirus thymidine kinase, highlights the nuanced chemical behavior of thymidine derivatives and their potential applications (Chen et al., 1980).
科学研究应用
5'-O-(4,4'-二甲氧基三苯甲基)胸腺嘧啶衍生物可以稳定 DNA 结构,如双链体、三方交界和三链体,为反义寡核苷酸提供潜在靶点 (Abdel-Rahman、Ali 和 Pedersen,1996).
使用该化合物合成的含有四唑环的胸腺嘧啶二聚体可以提高 DNA/DNA 和 DNA/RNA 双链体的热稳定性,这对于 DNA 研究和测序具有重要意义 (Filichev、Malin、Ostrovskii 和 Pedersen,2002).
用 4'-C-(羟甲基)胸腺嘧啶进行修饰可以提高寡脱氧核苷酸的稳定性,并可以附着在 DNA 和 RNA 双链体的次级沟中 (Thrane、Fensholdt、Regner 和 Wengel,1995).
与 5'-O-(4,4'-二甲氧基三苯甲基)胸腺嘧啶相关的 4,4',4''-三(乙酰氧基)三苯甲基基团在胸腺嘧啶合成中作为有效的伯羟基保护基 (Sekine 和 Hata,1985).
源自该化合物的 3'-硫酰胺基修饰的 3'-脱氧胸苷-5'-三磷酸作为 Sanger-DNA 测序中的链终止剂很有用,可改善基因组结果 (Schwarzer、Wojczewski 和 Engels,2001).
5'-O-(4,4'-二甲氧基三苯甲基)胸腺嘧啶促进了 3'-脱氧-3'-[18F]氟胸苷的合成,为放射性药物应用提供了一种更稳定的替代品 (Wodarski、Eisenbarth、Weber、Henze、Haberkorn 和 Eisenhut,2000).
作用机制
Target of Action
The primary target of 5’-O-(4,4’-Dimethoxytrityl)thymidine (also known as DMT-T) is the nucleic acid structure within cells . It is used in the synthesis of polynucleotides and polythymidylic acids .
Mode of Action
DMT-T is a modified nucleoside that is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It interacts with its targets by being incorporated into the growing oligonucleotide chain during synthesis .
Biochemical Pathways
DMT-T is involved in the nucleic acid synthesis pathway . It is used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides . This affects the downstream processes of DNA replication, transcription, and translation.
Pharmacokinetics
Like other nucleosides, it is expected to have good bioavailability as it can be incorporated into cells during nucleic acid synthesis .
Result of Action
The incorporation of DMT-T into oligonucleotides can result in the formation of modified nucleic acids. This can have various effects at the molecular and cellular levels, depending on the specific sequence and structure of the oligonucleotides .
Action Environment
The action of DMT-T can be influenced by various environmental factors. For instance, it is sensitive to moisture and heat, and thus, it should be stored under inert gas at a temperature of 2-8°C . The efficacy and stability of DMT-T can also be affected by the conditions under which the nucleic acid synthesis reactions are carried out.
生化分析
Biochemical Properties
5’-O-(4,4’-Dimethoxytrityl)thymidine plays a crucial role in biochemical reactions. It is used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides . This suggests that it interacts with enzymes and proteins involved in nucleotide synthesis and oligodeoxynucleotide formation.
Molecular Mechanism
The molecular mechanism of action of 5’-O-(4,4’-Dimethoxytrityl)thymidine involves its incorporation into oligodeoxynucleotides This suggests that it may bind to biomolecules involved in nucleotide synthesis and exert its effects at the molecular level
Temporal Effects in Laboratory Settings
It is known to be used in the synthesis of oligodeoxynucleotides , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Given its role in the synthesis of oligodeoxynucleotides , it may interact with enzymes or cofactors involved in nucleotide synthesis.
属性
IUPAC Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(34)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTJZUKVKGZHAD-UPRLRBBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074961 | |
| Record name | Thymidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | 5'-O-Dimethyltritylthymidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19820 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
40615-39-2 | |
| Record name | 5′-O-(4,4′-Dimethoxytrityl)thymidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40615-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-O-Dimethyltritylthymidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040615392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thymidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-O-(p,p'-dimethoxytrityl)thymidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary role of 5'-O-(4,4'-Dimethoxytrityl)thymidine in oligonucleotide synthesis?
A1: 5'-O-(4,4'-Dimethoxytrityl)thymidine acts as a building block in oligonucleotide synthesis. The 4,4'-dimethoxytrityl (DMT) group serves as a protecting group for the 5'-hydroxyl group of thymidine. This protection is crucial for the controlled and stepwise addition of nucleotides during oligonucleotide chain assembly. [, , , , ]
Q2: How is the 4,4'-dimethoxytrityl group removed after a coupling step in oligonucleotide synthesis?
A2: The 4,4'-dimethoxytrityl (DMT) group is acid-labile and can be selectively removed using mild acidic conditions, typically with a weak acid like trichloroacetic acid or dichloroacetic acid in an appropriate solvent. This deprotection step exposes the 5'-hydroxyl group for the next round of nucleotide coupling. [, , ]
Q3: Can you elaborate on the use of alternative protecting groups in oligonucleotide synthesis, as mentioned in the research?
A3: Research has explored alternative protecting groups for the phosphate group in oligonucleotide synthesis. One example is the 2-benzamidoethyl group and its derivatives. These groups offer varying degrees of stability and can be cleaved under specific conditions using concentrated ammonium hydroxide. This allows for fine-tuning the deprotection process during oligonucleotide synthesis. []
Q4: The research mentions the use of 5'-O-(4,4'-Dimethoxytrityl)thymidine in conjunction with "soluble supports." What are these soluble supports and what advantages do they offer?
A4: Soluble supports, such as those derived from pentaerythrityl or cyclodextrins, provide an alternative to traditional solid-phase oligonucleotide synthesis. These supports allow for oligonucleotide assembly in solution, potentially simplifying purification steps. The oligonucleotide remains attached to the soluble support throughout the synthesis and can be cleaved off at the end. [, ]
Q5: Are there any examples of 5'-O-(4,4'-Dimethoxytrityl)thymidine being used in the synthesis of modified oligonucleotides?
A5: Yes, the research shows 5'-O-(4,4'-Dimethoxytrityl)thymidine being employed in the synthesis of a PNA-DNA hybrid. In this case, it was used alongside a PNA building block to create an oligonucleotide with a mixed backbone. This highlights the versatility of this compound in synthesizing diverse oligonucleotide structures. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


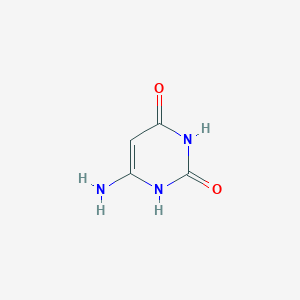
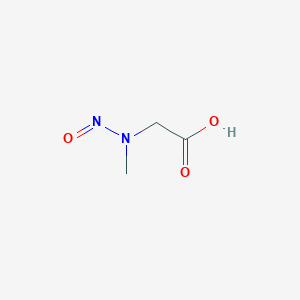
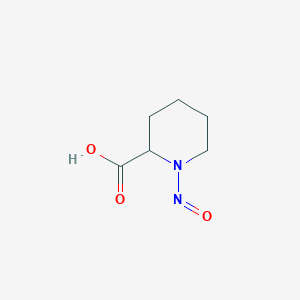

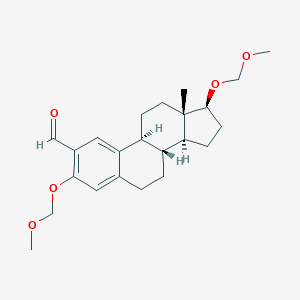
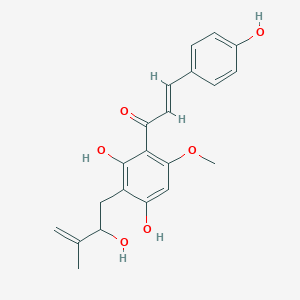
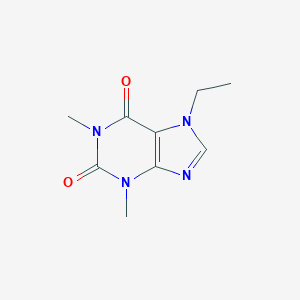
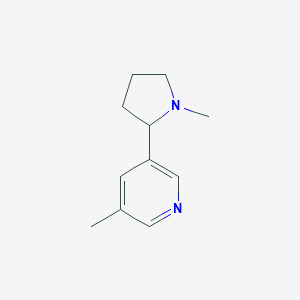
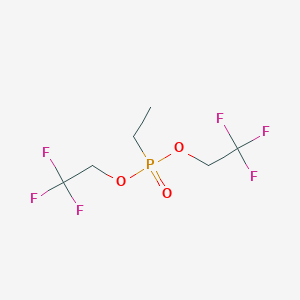
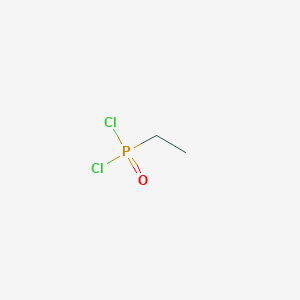
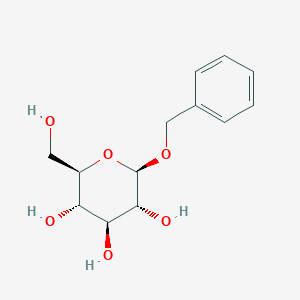
![(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one](/img/structure/B15557.png)
![5,6-Dinitro-1H-benzo[d]imidazole](/img/structure/B15558.png)